4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine
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Overview
Description
4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperazine ring substituted with a benzyl group and a propoxyphenylmethylidene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine typically involves a multi-step process. One common method includes the reductive amination of 4-benzylpiperazine with 4-propoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in a suitable solvent like methanol under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine can be compared with other similar compounds, such as:
4-benzylpiperidine: This compound shares the benzylpiperazine core but lacks the propoxyphenylmethylidene group, resulting in different chemical and biological properties.
4-benzyl-N-(4-nitrophenylmethylidene)piperazin-1-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-16-25-21-10-8-19(9-11-21)17-22-24-14-12-23(13-15-24)18-20-6-4-3-5-7-20/h3-11,17H,2,12-16,18H2,1H3/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVUJDVWOVUUIP-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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